p-Chlorophenyl allyldithiocarbamate
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Overview
Description
p-Chlorophenyl allyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur atoms. These compounds are known for their stability in different oxidation states and have been extensively studied for their biological, agricultural, chemical, medicinal, pharmaceutical, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorophenyl allyldithiocarbamate typically involves the reaction of p-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of allyl bromide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Step 1:
p-Chloroaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form p-chlorophenyldithiocarbamate.Step 2: The p-chlorophenyldithiocarbamate is then reacted with allyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
p-Chlorophenyl allyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Chlorophenyl allyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Chlorophenyl allyldithiocarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to oxidative stress and apoptosis, leading to cell death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
p-Bromophenyl allyldithiocarbamate: Similar structure but with a bromine atom instead of chlorine.
p-Chlorophenyl isothiocyanate: Contains an isothiocyanate group instead of the dithiocarbamate group.
Uniqueness
p-Chlorophenyl allyldithiocarbamate is unique due to its specific combination of the p-chlorophenyl and allyldithiocarbamate groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
72024-55-6 |
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Molecular Formula |
C10H10ClNS2 |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
(4-chlorophenyl) N-prop-2-enylcarbamodithioate |
InChI |
InChI=1S/C10H10ClNS2/c1-2-7-12-10(13)14-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
VPLOSSAXDHZJHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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